molecular formula C18H17N3O4 B278769 N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer B278769
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: XXPBYKBCODQHPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DOQA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. DOQA belongs to the class of quinazolinones and has been studied for its potential use as a therapeutic agent in various diseases.

Wirkmechanismus

The exact mechanism of action of DOQA is not fully understood, but it is believed to act through multiple pathways. DOQA has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. DOQA has also been shown to modulate the activity of ion channels, which play a role in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
DOQA has been shown to have various biochemical and physiological effects. In cancer cells, DOQA has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and Bax and the downregulation of Bcl-2. In Alzheimer's disease models, DOQA has been shown to increase acetylcholine levels and decrease amyloid beta levels in the brain. In epilepsy models, DOQA has been shown to decrease seizure activity through the modulation of ion channels.

Vorteile Und Einschränkungen Für Laborexperimente

DOQA has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, DOQA also has limitations, including its low solubility and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the study of DOQA. One direction is to further investigate its potential as a therapeutic agent in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its potential as a modulator of histone acetylation and ion channel activity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DOQA.
In conclusion, DOQA is a synthetic compound that has potential pharmacological properties and has been studied for its use in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. DOQA has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but also has limitations, including its low solubility and potential toxicity at high doses. Further research is needed to fully understand the potential of DOQA as a therapeutic agent.

Synthesemethoden

DOQA can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with anthranilic acid to form 2,5-dimethoxybenzalanilide. The resulting compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate. Finally, the compound is cyclized using ammonium acetate to produce DOQA.

Wissenschaftliche Forschungsanwendungen

DOQA has been studied for its potential use in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, DOQA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, DOQA has been shown to improve memory and cognitive function in animal models. In epilepsy research, DOQA has been shown to have anticonvulsant properties.

Eigenschaften

Produktname

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Molekularformel

C18H17N3O4

Molekulargewicht

339.3 g/mol

IUPAC-Name

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-12-7-8-16(25-2)15(9-12)20-17(22)10-21-11-19-14-6-4-3-5-13(14)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)

InChI-Schlüssel

XXPBYKBCODQHPS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.